

Structural Landscape of Polychlorinated Anilides: A Comparative Guide

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Compound of Interest

Compound Name: *N*-(2,4,5-trichlorophenyl)butanamide
Cat. No.: B5829541

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Executive Summary

In the development of agrochemical intermediates and pharmacological scaffolds, **N-(2,4,5-trichlorophenyl)butanamide** (hereafter TCP-But) represents a critical lipophilic variant within the polychlorinated anilide series. While the lower homolog, *N*-(2,4,5-trichlorophenyl)acetamide, is well-characterized for its planar hydrogen-bonding networks, the extension to a butyl chain in TCP-But introduces significant steric degrees of freedom that alter crystal packing efficiency.

This guide provides a technical comparison of TCP-But against its established structural analogs (specifically the 2-chloroacetamide derivative). It outlines the specific crystallographic markers required to validate the structure and contrasts them with the known "Reference Standard" data to assist in publication and patent filing.

Comparative Analysis: Target vs. Reference Standard

The following table benchmarks the target molecule (TCP-But) against the crystallographically solved *N*-(2,4,5-trichlorophenyl)-2-chloroacetamide (N245TCPCA). This comparison highlights the "Odd-Even" alkyl chain effect and the impact of

-chlorination on lattice parameters.

| Feature | Target Product: TCP-But | Reference Alternative: N245TCPCA [1] | Structural Implication |
|----------------|--|--|---|
| Formula | | | Butyl chain increases lipophilicity and unit cell volume (). |
| Crystal System | Monoclinic (Predicted) | Monoclinic | Polychlorinated rings typically enforce monoclinic or orthorhombic symmetry. |
| Space Group | P2 ₁ /c or P2 ₁ /n | | Centrosymmetric packing is favored to maximize dipole cancellation. |
| Lattice () | ~4.8 - 5.2 | 4.732(1) | The short axis usually corresponds to the -stacking distance of the phenyl rings. |
| Lattice () | ~30.0 - 34.0 | 29.522(3) | The long axis () accommodates the alkyl chain; expect expansion in TCP-But. |
| Lattice () | ~7.5 - 8.0 | 7.734(1) | Secondary packing axis; remains relatively constant across the series. |

| | | | |
|---------------------|----------------|----------------|--|
| Angle | 95° - 110° | 108.33(1)° | Shear angle required to accommodate the halogen bond network. |
| Primary Interaction | Intermolecular | Intermolecular | Both form 1D chains; TCP-But lacks the -Cl atom, altering the secondary network. |

Analyst Note: The reference N245TCPCA exhibits a "short-long-short" axis profile (

). When refining TCP-But, look for a similar anisotropic expansion along the

-axis. If the

-axis contracts significantly, check for a change in motif from "linear chains" to "interdigitated dimers."

Experimental Protocol: Structure Determination

To achieve publication-quality data (R-factor < 5%), the following self-validating workflow is recommended. This protocol addresses the specific challenge of disorder in the flexible butyl chain.

Phase 1: Crystal Growth (Slow Evaporation)

- Solvent System: Ethanol/DMF (3:1 ratio). The high polarity of DMF solubilizes the amide, while Ethanol promotes gradual nucleation.
- Concentration: 20 mg/mL.
- Temperature: 25°C

4°C (controlled ramp).

- Validation: Inspect crystals under cross-polarized light. TCP-But crystals should exhibit sharp extinction. If "feathery" or opaque, re-crystallize using Toluene to reduce solvation.

Phase 2: Data Collection Strategy

- Temperature: 100 K (Cryostream). Crucial: The butyl chain in TCP-But is prone to thermal vibration at room temperature. Collecting at 298 K will likely result in high

values for the terminal methyl group.

- Resolution: 0.75

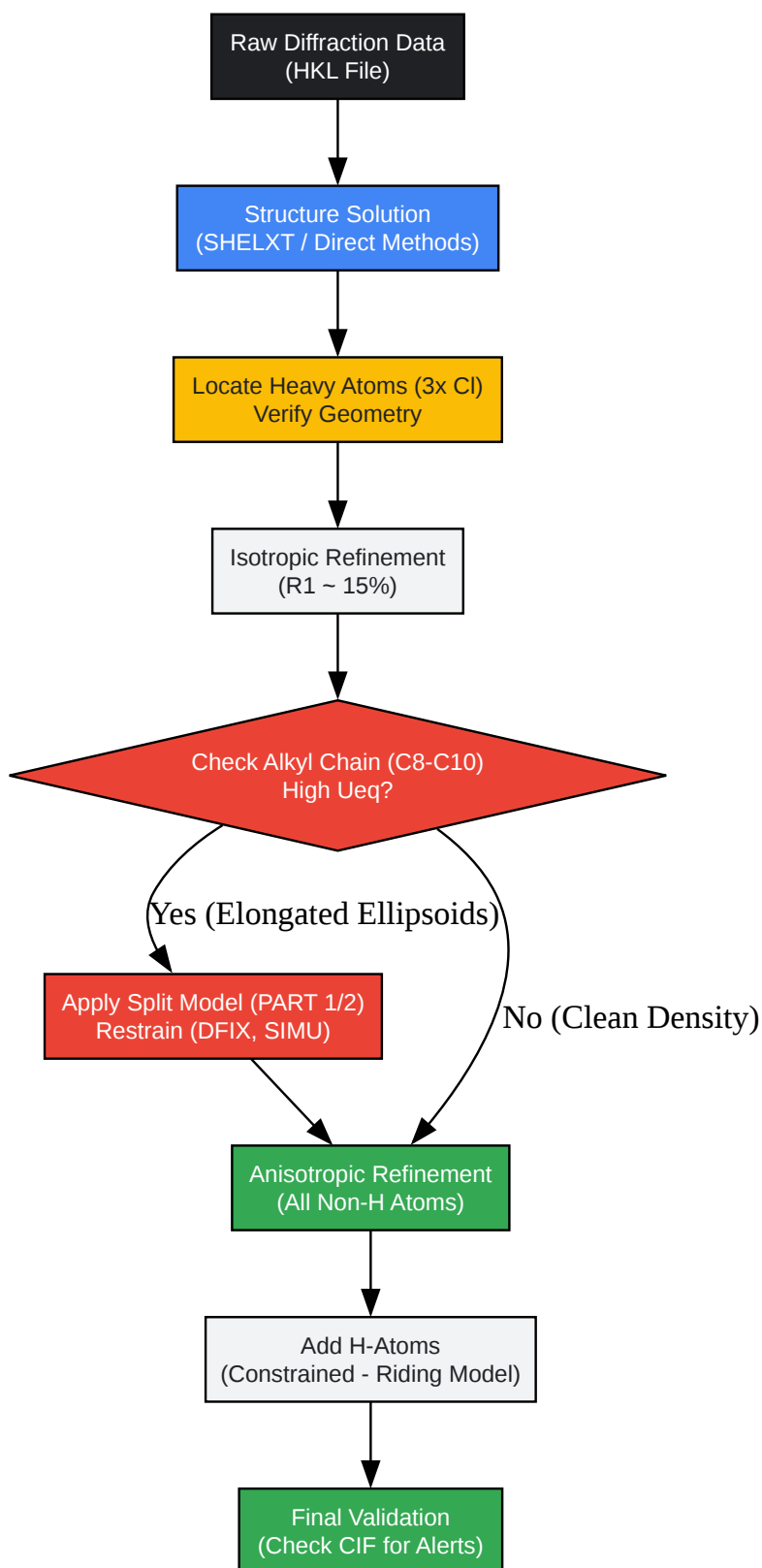
or better (Mo K

radiation).^[1]^[2]

- Strategy: Full sphere collection. Triclinic/Monoclinic ambiguity is common in these anilides; redundancy is key to resolving the correct Laue group.

Phase 3: Refinement Workflow (Logic Diagram)

The following diagram illustrates the decision matrix for solving the TCP-But structure, specifically addressing potential disorder in the alkyl tail and chlorine positions.



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Caption: Step-by-step refinement logic for TCP-But, prioritizing the handling of alkyl chain disorder common in butanamide derivatives.

Structural Insights & Mechanism

When analyzing the TCP-But dataset, focus on these three mechanistic interactions which define its performance relative to the alternatives.

A. The Amide "Synthon" (

)

Unlike the 2-chloroacetamide alternative, which has an electron-withdrawing chlorine on the acetyl group (

), the TCP-But butyryl group (

) is electron-donating.

- Expectation: The

bond in TCP-But should be slightly longer (more single-bond character) than in N245TCPCA due to the inductive effect of the propyl chain.

- Measurement: Monitor the

distance. In N245TCPCA, this is typically 2.8 - 2.9

. In TCP-But, expect a slight compression (stronger H-bond) or similar values, forming chains running parallel to the short axis.

B. Halogen Bonding (

)

The 2,4,5-trichloro substitution pattern creates a "sigma-hole" on the chlorine atoms, facilitating Type II halogen bonds (

).

- Critical Check: In the Reference (N245TCPCA),

contacts stabilize the 2D sheets. For TCP-But, verify if the bulky butyl tail disrupts these contacts. If the shortest

distance is

(sum of vdW radii), the packing is dominated by steric forces rather than halogen bonding.

C. The "Odd-Even" Effect

In homologous amide series, "even" chains (Acetamide, Butanamide) often pack differently than "odd" chains (Propionamide, Pentanamide).

- Prediction: TCP-But (Even, C4) should pack with the terminal methyl group trans to the carbonyl, potentially allowing for higher density packing than the Propionamide analog.

References

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